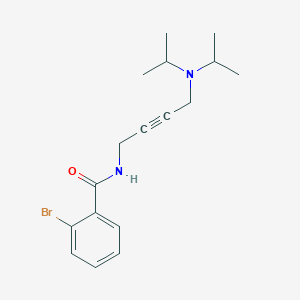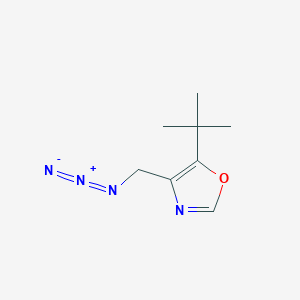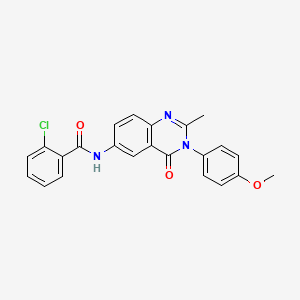![molecular formula C21H14FN3O5S B2771883 N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 450337-46-9](/img/structure/B2771883.png)
N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule with several functional groups. It contains a fluorophenyl group, a thieno[3,4-c]pyrazole group with two oxygen atoms attached, and a chromene group with a carboxamide group attached .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The fluorophenyl and thieno[3,4-c]pyrazole groups would likely contribute to the aromaticity of the compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the fluorophenyl, thieno[3,4-c]pyrazole, and chromene groups. These groups could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. The presence of the fluorophenyl group could potentially influence its conformation, pKa, membrane permeability, intrinsic potency, metabolic pathways, and pharmacokinetic properties .Wissenschaftliche Forschungsanwendungen
Structural Characterization and Synthesis
Research on structurally related compounds emphasizes the importance of crystallographic analysis in understanding the molecular configuration and properties of such complex molecules. For instance, the study of 4-Oxo-N-phenyl-4H-chromene-2-carboxamide derivatives has revealed detailed insights into their crystal structures, showcasing how the anti-rotamer conformation about the C-N bond and the relative orientation of amide and pyran ring oxygen atoms influence their physical and chemical properties (Reis et al., 2013). Such structural analyses are crucial for designing compounds with desired characteristics and functions.
Molecular Interactions and Stability
The synthesis and characterization of new pyrazoline derivatives highlight the importance of molecular interactions, such as hydrogen bonding and weak intermolecular forces, in determining the stability and reactivity of these compounds (Jasinski et al., 2012). Understanding these interactions is essential for the development of compounds with potential applications in material science, pharmacology, and chemical synthesis.
Apoptosis Induction
The discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as apoptosis inducers through caspase- and cell-based high-throughput screening assays indicates the potential therapeutic applications of structurally related compounds in cancer treatment (Kemnitzer et al., 2009). The structure-activity relationship (SAR) studies associated with these compounds are pivotal for designing more effective and targeted cancer therapies.
Antioxidant and Antimicrobial Activity
Research on heterocycles incorporating the pyrazolo-[3,4-d]pyrimidin-4-one moiety, such as the synthesis of compounds with antioxidant activity nearly equal to that of ascorbic acid, demonstrates the potential of these compounds in addressing oxidative stress-related diseases and conditions (El‐Mekabaty, 2015). Additionally, the synthesis of pyrazolin-5-one derivatives with significant antimicrobial activity suggests the relevance of these compounds in developing new antimicrobial agents (Mostafa et al., 2013).
Wirkmechanismus
The mechanism of action of this compound is not clear from the available information.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O5S/c22-13-5-7-14(8-6-13)25-19(16-10-31(28,29)11-17(16)24-25)23-20(26)15-9-12-3-1-2-4-18(12)30-21(15)27/h1-9H,10-11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYQWSCAQBJZAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-methylbenzohydrazide](/img/structure/B2771800.png)
![N-Tert-butyl-N-[(3R,4S)-4-hydroxyoxolan-3-yl]prop-2-enamide](/img/structure/B2771802.png)
![2-([1,1'-biphenyl]-4-yl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide](/img/structure/B2771805.png)
![N-[1-(4-fluorophenyl)ethyl]-N-methylamine hydrochloride](/img/no-structure.png)
![Lithium;2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2771807.png)

![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N-methylpyrrolidine-1-sulfonamide](/img/structure/B2771810.png)
![4-Bromobicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B2771811.png)
![2-[(2R,4R)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid](/img/structure/B2771812.png)
![Ethyl 2-[(4-methylphenyl)sulfanyl]propanoate](/img/structure/B2771813.png)


![N-[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]prop-2-enamide](/img/structure/B2771823.png)
